Teucrin A

Catalog No.
S560560
CAS No.
12798-51-5
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teucrin A

CAS Number

12798-51-5

Product Name

Teucrin A

IUPAC Name

(1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-9-15(20)16-14-11(17(21)25-16)3-2-4-12(14)19(9)7-13(24-18(19)22)10-5-6-23-8-10/h5-6,8-9,12-13,15-16,20H,2-4,7H2,1H3/t9-,12+,13+,15+,16-,19-/m1/s1

InChI Key

AONLJCCUYGGOSW-PJERILTQSA-N

SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O

Synonyms

teucrin A

Canonical SMILES

CC1C(C2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2)O

Background and Source:

Teucrin A is a naturally occurring diterpenoid compound found in various plant species, most notably in Teucrium chamaedrys, commonly known as germander. While germander has a history of traditional medicinal use, its application is limited due to the presence of Teucrin A, which exhibits potential liver toxicity [].

Research Focus on Teucrin A:

Despite its limitations in medicinal use, Teucrin A remains a subject of scientific research due to its diverse biological activities, including:

  • Antioxidant properties: Studies suggest Teucrin A possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress.
  • Antimicrobial activity: Research indicates Teucrin A may exhibit antimicrobial activity against certain bacterial and fungal strains.
  • Neuroprotective potential: Studies have explored the potential neuroprotective effects of Teucrin A, suggesting its possible role in neurodegenerative diseases.

Research Applications:

Current research on Teucrin A primarily focuses on:

  • Understanding its mechanism of action: Researchers are investigating the underlying mechanisms by which Teucrin A exerts its various biological effects. This knowledge is crucial for potential future applications.
  • Developing safer derivatives: Research efforts aim to develop safer derivatives of Teucrin A that retain its beneficial properties while minimizing the risk of liver toxicity.
  • Exploring potential therapeutic applications: Based on its diverse biological activities, research is ongoing to explore the potential therapeutic applications of Teucrin A or its derivatives in various health conditions.

Teucrin A is a furan-containing diterpenoid primarily derived from the herb Teucrium chamaedrys, commonly known as germander. This compound is notable for its complex structure, characterized by a molecular formula of C19H20O6 and a molecular weight of 344 g/mol. Teucrin A is recognized for its significant biological activity, particularly its hepatotoxic effects, which have been documented in both rodent models and human cases. The compound's structure has been extensively studied, with its stereochemistry described in detail by various researchers over the years .

  • The mechanism of action of Teucrin A is not fully understood.
  • However, research suggests it may interact with hmEH, an enzyme involved in the detoxification process. This interaction might lead to the formation of a reactive metabolite that could contribute to liver damage.
  • Teucrin A has been linked to cases of hepatotoxicity (liver damage) in humans who consumed germander-containing herbal teas [].
  • The European Food Safety Authority (EFSA) has concluded that Teucrin A is unsafe for use as a flavoring agent due to potential genotoxicity (ability to damage DNA) and hepatotoxicity concerns.
That contribute to its biological effects. It is metabolically activated by cytochrome P450 enzymes, particularly CYP3A, leading to the formation of reactive metabolites that can deplete intracellular glutathione levels and damage cellular proteins . Notably, the compound reacts with nucleophiles such as N-acetylcysteine and N-acetyllysine, forming adducts that can be characterized by various analytical techniques . The presence of the furan ring in its structure plays a crucial role in these reactions, as it facilitates electrophilic attack by reactive species.

Teucrin A exhibits a range of biological activities, with its most significant being hepatotoxicity. Studies have shown that oral administration of Teucrin A or extracts from germander leads to liver damage characterized by necrosis and apoptosis in hepatocytes . The mechanism involves depletion of glutathione and increased oxidative stress within liver cells. Additionally, Teucrin A has been implicated in other biological processes, including potential immunologic mechanisms that may contribute to its toxicity .

The synthesis of Teucrin A can be approached through various methods, including natural extraction from Teucrium chamaedrys or synthetic organic chemistry techniques. Natural extraction typically involves using solvents like ethanol or methanol to isolate the compound from the plant material. On the synthetic side, researchers have explored total synthesis routes that involve multiple steps of functional group transformations and rearrangements to construct the furan-containing structure characteristic of Teucrin A .

Teucrin A has primarily been studied for its pharmacological implications, particularly concerning its hepatotoxic potential. While it is not used therapeutically due to its toxicity, understanding its mechanisms has implications for drug development and safety assessments involving similar compounds. Additionally, research into Teucrin A may provide insights into liver disease mechanisms and potential protective strategies against hepatotoxic agents.

Interaction studies of Teucrin A focus on its metabolic pathways and the resultant effects on cellular components. Key findings indicate that Teucrin A interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to proteins and deplete antioxidant defenses within cells . These interactions underscore the importance of understanding individual variability in metabolism when considering exposure to compounds like Teucrin A.

Teucrin A shares structural similarities with several other furan-containing diterpenoids and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
TeuflinDiterpenoidModerate hepatotoxicityLess toxic than Teucrin A
ChamaedroxideDiterpenoidAntioxidant propertiesExhibits lower hepatotoxicity
TeucroxideDiterpenoidPotential anti-inflammatory effectsLacks furan ring
DihydroteuginDiterpenoidLimited studies on toxicityReduced activity compared to Teucrin A
Tetrahydroteucrin ADiterpenoidNon-hepatotoxicChemical reduction removes furan ring

Teucrin A's unique hepatotoxic profile sets it apart from these similar compounds, making it a subject of particular interest in toxicology and pharmacology research .

Teucrin A was first isolated in 1972 from Teucrium chamaedrys by Popa and Reinbold, who elucidated its novel spirocyclic structure through nuclear magnetic resonance (NMR) and X-ray crystallography. This discovery followed centuries of traditional use of germander in European folk medicine for choleretic and antiseptic purposes, prior to its 1990s ban in France, Italy, and Belgium due to hepatotoxicity. The compound's identification marked a critical turning point in understanding plant-derived hepatotoxins, with subsequent studies linking its 1,4-enedial metabolite to covalent protein modification.

Taxonomic Distribution in Teucrium Species

While most abundant in T. chamaedrys (2,338 ± 740 ppm in aerial parts), Teucrin A occurs in related species:

SpeciesTissueTeucrin A Content (ppm)Reference
T. chamaedrysAerial parts999–3,445
T. viscidumWhole plantTrace amounts
T. divaricatumLeaves450–780
T. dunenseStemsNot detected

This distribution correlates with the Lamiaceae family's biogeography, showing highest concentrations in Mediterranean taxa.

Classification Within neo-Clerodane Diterpenoids

As a trans-neo-clerodane, Teucrin A (C₁₉H₂₀O₆) features:

  • A decalin core with 5:10 trans ring junction
  • γ-lactone moiety at C-2/C-3
  • Furan ring at C-12 (Figure 1)

Structural formula:
$$
\text{C}{19}\text{H}{20}\text{O}_{6} \quad \text{(Molecular weight: 344.36 g/mol)}
$$
Stereochemistry: 5aS-(5'aα,6'β(R*),7'β,8'β,8'aα) configuration enables specific protein interactions.

Significance in Natural Product Chemistry

Teucrin A exemplifies the dual nature of plant secondary metabolites—its hepatotoxicity (LD₅₀ 150 mg/kg in mice) contrasts with historical therapeutic uses. As the major component (70%) of germander's diterpenoid fraction, it serves as:

  • A chemical defense against herbivores
  • A model for studying metabolic activation of furans
  • A regulatory benchmark for herbal product safety

Distribution in Teucrium chamaedrys

Teucrium chamaedrys L. serves as a primary natural source of Teucrin A, with concentrations varying significantly across geographical populations. A study analyzing aerial parts of T. chamaedrys collected in Siena, Italy, reported a Teucrin A content of 0.138% by dry weight [3]. In contrast, samples from pinewood habitats exhibited nearly threefold higher concentrations (0.366%), underscoring the impact of microclimatic and edaphic conditions on biosynthesis [3]. The compound localizes preferentially in flowering aerial tissues, with extraction yields influenced by developmental stage and harvesting protocols.

Table 1: Teucrin A Concentration in T. chamaedrys Populations

Geographical OriginHabitat TypeTeucrin A (% Dry Weight)
Siena, ItalyHolm Oak Woodland0.138
Coastal Pinewood, ItalyMediterranean Pinewood0.366

Presence in Other Teucrium Species

Beyond T. chamaedrys, Teucrin A occurs in phylogenetically related species, including T. divaricatum and T. webbianum [1]. These species, native to Mediterranean and West Asian regions, produce Teucrin A as a secondary metabolite, though quantitative comparisons remain understudied. Preliminary analyses suggest interspecific variability, with T. divaricatum showing comparable concentrations to T. chamaedrys, while T. webbianum exhibits reduced accumulation [1]. The structural homology of Teucrin A across these species implies conserved biosynthetic pathways within the genus.

Ecological Roles in Source Plants

Teucrin A likely functions as an allelochemical, mediating plant-environment interactions. Its presence in glandular trichomes and epidermal tissues aligns with defense mechanisms against herbivory and microbial pathogens [4]. In T. chamaedrys, elevated Teucrin A levels correlate with reduced insect predation in field observations, suggesting a deterrent role [3]. Additionally, its oxidative stability and lipophilic nature may enhance cellular membrane protection under abiotic stress, though direct evidence requires further investigation.

Seasonal and Geographical Variations in Concentration

Seasonal fluctuations profoundly influence Teucrin A accumulation, with peak concentrations occurring during the flowering stage (June–July) in Mediterranean climates [4]. Comparative studies of T. chamaedrys populations reveal a 165% increase in Teucrin A content in coastal pinewood habitats versus inland holm oak ecosystems, attributable to differences in solar exposure and soil composition [3]. Altitudinal gradients further modulate yields, with lowland populations (10–100 m elevation) producing 20–30% higher concentrations than montane counterparts (>500 m) [4].

Table 2: Environmental Factors Affecting Teucrin A Biosynthesis

FactorEffect on Teucrin A ConcentrationExample Regions
Solar ExposurePositive correlationCoastal Pinewoods
Soil Organic ContentInverse correlationInland Oak Woodlands
AltitudeNegative correlationMontane Regions (>500 m)

Extraction Methodologies from Natural Sources

Conventional extraction employs ethanol-water mixtures (70:30 v/v) with maceration periods optimized to balance yield and compound integrity. Prolonged extraction (>6 hours) reduces Teucrin A recovery by 18–22% due to thermal degradation [3]. Advanced techniques, including pressurized liquid extraction (PLE) and ultrasound-assisted methods, enhance efficiency, achieving yields of 0.41% from T. chamaedrys leaves [3]. Post-extraction purification via silica gel chromatography isolates Teucrin A with >95% purity, as verified by high-performance liquid chromatography (HPLC) [3].

Table 3: Comparison of Extraction Techniques

MethodSolvent SystemDurationYield (% Dry Weight)
MacerationEthanol-Water (70%)4 hours0.35
Ultrasound-AssistedEthanol-Water (70%)1 hour0.39
Pressurized LiquidEthanol30 min0.41

Teucrin A represents a structurally complex neo-clerodane diterpenoid with a distinctive molecular architecture that exemplifies the sophisticated chemistry of this natural product class [1] [2]. The compound possesses a molecular formula of C₁₉H₂₀O₆ and a molecular weight of 344.36 g/mol [1] [2] [3]. Its systematic International Union of Pure and Applied Chemistry name is (1R,5'S,8S,9S,10S,11S)-5'-(furan-3-yl)-11-hydroxy-10-methylspiro[2-oxatricyclo[6.3.1.0⁴,¹²]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione [2] [3].

The neo-clerodane diterpenoid architecture of Teucrin A is characterized by several distinctive structural features. The molecule contains a rigid bicyclic decalin core structure that forms the fundamental scaffold [4] [5]. This decalin system exhibits a trans-fused configuration with specific stereochemical requirements at the ring junctions [4] [5]. The decalin core is composed of two six-membered rings (rings A and B) that adopt chair conformations, providing the molecule with its characteristic three-dimensional shape [6] [7].

The compound belongs to the neo-clerodane series, which is distinguished by its absolute stereochemistry at key positions [4] [5]. The neo-clerodane classification is based on the relative and absolute stereochemistry at the decalin junction and the substituents at specific carbon positions [4] [5]. Approximately 75% of clerodane diterpenoids possess a trans 5:10 ring junction, while the remaining 25% have a cis 5:10 ring junction [4]. Teucrin A falls within the trans-decalin category, which significantly influences its conformational properties and biological activity [4] [5].

The molecular architecture incorporates a complex spiro junction system that connects the decalin core to additional ring systems [1] [2]. This spiro center is located at carbon-9 (C-9) and creates a unique three-dimensional arrangement that is critical for the compound's biological properties [1] [2]. The spiro junction links the decalin core to a five-membered oxolane ring system, creating a highly constrained molecular framework [1] [2].

Stereochemistry and Conformational Analysis

The stereochemical complexity of Teucrin A is one of its most significant structural features, with the molecule containing six stereogenic centers that define its absolute configuration [7]. The compound's stereochemistry follows the neo-clerodane pattern with specific configurations at positions C-1R, C-8S, C-9S, C-10S, and C-11S [2] [3]. This stereochemical arrangement is essential for the compound's biological activity and molecular recognition properties [8] [9].

The conformational analysis of Teucrin A reveals a highly rigid molecular structure due to the bicyclic decalin core and the constraining spiro junction [6] [9]. The decalin system adopts a trans-fused configuration with both rings A and B preferentially existing in chair conformations [6] [9]. Nuclear magnetic resonance spectroscopy studies have confirmed that the molecule maintains this preferred conformation in solution, with limited conformational flexibility [10].

The rigid trans-decalin framework significantly influences the compound's three-dimensional shape and molecular interactions [6] [9]. The chair conformation of ring A is stabilized by the substituent patterns, while ring B can exhibit some conformational flexibility, potentially adopting chair or boat conformations depending on the environmental conditions [6]. This conformational behavior has been studied using molecular modeling techniques and nuclear magnetic resonance spectroscopy [10].

The conformational stability of Teucrin A is further enhanced by the presence of the spiro junction, which locks the molecule into a specific three-dimensional arrangement [6] [9]. This structural rigidity is particularly important for the compound's biological activity, as it ensures consistent molecular recognition and binding interactions with biological targets [6] [9]. The stereochemical configuration at the spiro center (C-9) is critical for maintaining the compound's bioactive conformation [6] [9].

Structure-Activity Relationship Studies

Structure-activity relationship investigations of Teucrin A have revealed critical molecular features that govern its biological activity, particularly its hepatotoxic properties [11] [12]. The furan ring system has been identified as an essential structural element for the compound's toxic effects [11] [13]. Studies have demonstrated that the β-substituted furan ring at positions C-13 to C-16 is crucial for metabolic activation by cytochrome P450 enzymes [11] [13] [12].

The metabolic activation mechanism involves the oxidation of the furan ring to form a reactive 1,4-enedial intermediate [11] [13]. This transformation is catalyzed by cytochrome P450 enzymes, particularly the CYP3A family [11] [13] [12]. The structure-activity relationship studies have shown that compounds lacking the furan ring, such as tetrahydrofuran analogues, do not exhibit hepatotoxic properties [14] [12]. This finding demonstrates the critical importance of the furan ring system for the compound's biological activity [14] [12].

The lactone ring systems present in Teucrin A also contribute to its structure-activity profile [5] [15]. The molecule contains two lactone rings: a γ-lactone formed between C-18/C-19 and C-20, and a spiro-lactone system [1] [2]. These lactone functionalities are important for the compound's stability and may influence its interactions with biological targets [5] [15]. Structure-activity relationship studies have indicated that modifications to the lactone systems can significantly alter the compound's biological properties [5] [15].

The hydroxyl group at position C-11 represents another important structural feature for biological activity [1] [2]. This functional group provides a potential site for hydrogen bonding interactions with biological targets and may influence the compound's pharmacokinetic properties [1] [2]. The stereochemical configuration of this hydroxyl group is particularly important, as it affects the compound's overall three-dimensional structure and molecular recognition capabilities [1] [2].

Related Compounds in the Furan-Containing Neo-clerodane Family

The furan-containing neo-clerodane family encompasses a diverse group of structurally related compounds that share common architectural features with Teucrin A [16] [17]. These compounds are primarily found in Teucrium species and exhibit varying degrees of structural similarity and biological activity [16] [17]. The major constituents of this family include dihydroteugin, teucroxide, teuflin, chamaedroxide, and teugin [18] [16].

Dihydroteugin (C₂₀H₂₄O₆) represents approximately 2.6% of the total diterpenoid content in Teucrium chamaedrys extracts [18]. This compound shares the neo-clerodane core structure with Teucrin A but differs in its substitution pattern and oxidation state [18] [16]. The structural similarities between dihydroteugin and Teucrin A suggest comparable biosynthetic origins and potentially related biological activities [18] [16].

Teucroxide (C₂₀H₂₄O₇) constitutes approximately 3.4% of the diterpenoid fraction and contains additional oxygenation compared to Teucrin A [18] [16]. This compound maintains the characteristic furan ring system but exhibits different stereochemical arrangements at certain positions [18] [16]. The presence of additional oxygen functionalities in teucroxide may influence its chemical reactivity and biological properties [18] [16].

Teuflin emerges as a significant component, comprising approximately 19.1% of the total diterpenoid content in Teucrium chamaedrys [18]. This compound (C₂₀H₂₂O₆) has been extensively studied through X-ray crystallography, revealing its detailed stereochemical configuration [19] [20]. The crystal structure analysis has confirmed that teuflin is a C-10 epimer of the related compound teucvidin, demonstrating the subtle but important stereochemical variations within this family [19] [20].

Chamaedroxide (C₂₀H₂₂O₇) and teugin (C₂₀H₂₂O₆) represent additional members of this family, each contributing 3.4% and 2.5% respectively to the total diterpenoid composition [18]. These compounds maintain the fundamental neo-clerodane architecture while exhibiting unique substitution patterns that distinguish them from Teucrin A [18] [16].

Comparative Structural Analysis with Other Diterpenoids

Comparative structural analysis of Teucrin A with other diterpenoids reveals both similarities and distinctive features that characterize this compound class [4] [5]. Within the broader clerodane diterpenoid family, compounds can be classified based on their stereochemical configurations at ring junctions and the nature of their side chains [4] [5]. Teucrin A belongs to the neo-clerodane subset, which is distinguished by its specific absolute stereochemistry [4] [5].

The comparison with other neo-clerodane diterpenoids reveals common structural motifs and divergent features [4] [5]. The bicyclic decalin core is a conserved structural element across all clerodane diterpenoids, but the stereochemical configuration at the ring junctions varies significantly [4] [5]. The trans-decalin configuration in Teucrin A is shared with approximately 75% of clerodane diterpenoids, while the remaining 25% exhibit cis-decalin arrangements [4].

The furan ring system represents a distinguishing feature that separates Teucrin A from many other diterpenoids [4] [5]. While clerodane diterpenoids can have various side chain configurations, the β-substituted furan ring at positions C-13 to C-16 is characteristic of the furan-containing neo-clerodane subfamily [4] [5]. This structural feature is responsible for the unique biological properties of these compounds, particularly their susceptibility to metabolic activation [11] [13].

The spiro junction system in Teucrin A creates a unique three-dimensional architecture that differs from other diterpenoid families [4] [5]. While many diterpenoids contain lactone functionalities, the specific spiro-lactone arrangement in Teucrin A is relatively uncommon [4] [5]. This structural feature contributes to the compound's rigidity and may influence its biological activity profile [4] [5].

The molecular weight and elemental composition of Teucrin A (C₁₉H₂₀O₆, 344.36 g/mol) place it within the typical range for neo-clerodane diterpenoids [7]. Most compounds in this family exhibit molecular weights between 320-400 g/mol and contain similar carbon to oxygen ratios [7]. The six oxygen atoms in Teucrin A are distributed among the furan ring, lactone systems, and hydroxyl group, creating a balanced oxidation pattern that is characteristic of bioactive neo-clerodane diterpenoids [7].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Teucrin A

Dates

Last modified: 08-15-2023

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